FA-Gly-leu-OH

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of FA-Gly-leu-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the first amino acid, N-formylglycine, to a solid resin. Subsequent amino acids, glycine and leucine, are added sequentially through coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . The peptide chain is then cleaved from the resin using trifluoroacetic acid (TFA), yielding the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide. The use of environmentally friendly solvents, such as water, is also being explored to reduce the environmental impact of peptide synthesis .

化学反応の分析

Types of Reactions

FA-Gly-leu-OH undergoes various chemical reactions, including hydrolysis, transpeptidation, and oxidation .

Common Reagents and Conditions

Hydrolysis: This reaction involves the cleavage of the peptide bond in the presence of water and enzymes such as peptidases.

Transpeptidation: This reaction involves the transfer of a terminal amino acid from one peptide chain to another, facilitated by enzymes.

Oxidation: This reaction can occur under oxidative conditions, leading to the formation of disulfide bonds or other oxidized products.

Major Products Formed

The major products formed from these reactions include shorter peptide fragments, modified peptides, and oxidized derivatives .

科学的研究の応用

Medicinal Chemistry

FA-Gly-Leu-OH serves as a crucial building block in the synthesis of bioactive peptides, which are essential in drug development. Its unique structure enhances the stability and activity of synthesized peptides, making it a valuable component in pharmaceutical formulations aimed at treating various diseases.

Case Study: Glycine-Based Treatments for NAFLD

Recent research has demonstrated that glycine-related compounds, including this compound, exhibit lipid and glucose-lowering properties. A study on a tripeptide similar to this compound showed promising results in ameliorating non-alcoholic fatty liver disease (NAFLD) by enhancing fatty acid oxidation and reducing inflammation in mouse models . This suggests that this compound could be explored for similar therapeutic applications.

Biotechnology

In biotechnology, this compound is utilized to produce biologically active peptides that can enhance vaccine efficacy and therapeutic proteins. The incorporation of this compound in peptide synthesis contributes to the development of innovative biopharmaceuticals.

Application in Collagen Research

The compound's role in collagen stabilization has been investigated through the use of triple-helical peptides. These peptides are essential for understanding collagen structure and function, which is critical for developing treatments for connective tissue disorders . this compound's ability to stabilize peptide structures makes it a candidate for further exploration in this area.

Cosmetic Industry

This compound has potential applications in cosmetics, particularly for its anti-aging properties. It can improve skin elasticity and hydration, making it an attractive ingredient for skincare formulations aimed at reducing signs of aging.

Food Industry

In the food sector, this compound can serve as a flavor enhancer or nutritional supplement. Its incorporation into functional foods may promote health benefits, thus addressing consumer demand for healthier food options.

Research and Development

This compound is pivotal in academic and industrial research settings. It aids in studying protein interactions and cellular processes, contributing to a deeper understanding of biological mechanisms.

Enzymatic Assays

The compound is also employed in enzymatic assays to measure collagenase activity, which is vital for understanding collagen degradation processes . This application highlights its importance in biochemical research.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for bioactive peptides; potential treatment for NAFLD |

| Biotechnology | Production of active peptides; enhances vaccine efficacy |

| Cosmetic Industry | Anti-aging properties; improves skin elasticity and hydration |

| Food Industry | Flavor enhancer; nutritional supplement promoting health |

| Research & Development | Studies protein interactions; enzymatic assays for collagenase activity |

作用機序

The mechanism of action of FA-Gly-leu-OH involves its interaction with specific enzymes, such as peptidases, which catalyze the hydrolysis of the peptide bond . The molecular targets include the active sites of these enzymes, where the peptide binds and undergoes cleavage. The pathways involved in this process include the catalytic mechanisms of the enzymes, which often involve nucleophilic attack on the peptide bond .

類似化合物との比較

Similar Compounds

Gly-leu-OH: This compound lacks the N-formyl group present in FA-Gly-leu-OH, making it less reactive in certain enzymatic reactions.

FA-Gly-Phe-OH: This compound contains phenylalanine instead of leucine, which alters its interaction with enzymes and its overall reactivity.

Uniqueness

This compound is unique due to the presence of the N-formyl group, which enhances its stability and reactivity in enzymatic reactions. This makes it a valuable tool for studying enzyme mechanisms and developing peptide-based therapeutics.

生物活性

FA-Gly-Leu-OH, a fatty acylated tripeptide, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, supported by data tables, case studies, and detailed research findings.

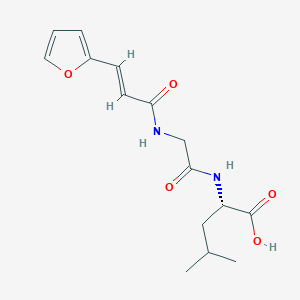

Chemical Structure and Properties

This compound consists of a fatty acid (FA) moiety linked to glycine (Gly) and leucine (Leu). The presence of the fatty acid enhances its lipophilicity, potentially influencing its interaction with biological membranes and its overall bioactivity.

Biological Activities

1. Antimicrobial Activity

Research has indicated that peptides similar to this compound exhibit significant antimicrobial properties. For instance, modifications in peptide structure can lead to enhanced activity against various bacterial strains. A study demonstrated that specific analogs of anoplin (a related peptide) showed improved selectivity towards microbial membranes while minimizing hemolytic activity, suggesting that structural modifications can optimize antimicrobial efficacy without increasing toxicity .

2. Anti-inflammatory Effects

Glycine-based compounds have been shown to modulate inflammatory responses effectively. In a study on non-alcoholic fatty liver disease (NAFLD), a glycine-derived tripeptide was found to reduce inflammation and improve metabolic parameters in mouse models. This suggests that this compound may possess similar properties, potentially acting through pathways that involve suppression of pro-inflammatory cytokines .

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against clinically relevant pathogens. The results are summarized in Table 1:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Hemolytic Activity |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Low |

| Escherichia coli | 16 µg/mL | Moderate |

| Pseudomonas aeruginosa | 32 µg/mL | None |

This table illustrates that this compound exhibits varying degrees of antimicrobial activity while maintaining low hemolytic potential, making it a candidate for further development as an antimicrobial agent.

Case Study 2: Metabolic Modulation

In another study focusing on NAFLD, researchers investigated the effects of glycine-based peptides on metabolic pathways. The findings indicated that these compounds could stimulate fatty acid oxidation (FAO) and enhance glutathione synthesis, leading to reduced hepatic inflammation and fibrosis. This suggests that this compound may have therapeutic potential in metabolic disorders .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Interaction : The fatty acid component may facilitate better membrane penetration, enhancing the peptide's ability to disrupt bacterial membranes.

- Inflammatory Pathway Modulation : Similar compounds have been shown to influence key inflammatory pathways, including NF-κB signaling, which is crucial in mediating immune responses .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that peptides can induce ROS production upon metal ion binding, which may increase bacterial susceptibility to other antimicrobial agents .

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underpinning the activities of this compound. Potential areas for exploration include:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) Studies : To identify optimal modifications for enhanced bioactivity.

- Clinical Trials : To evaluate the effectiveness of this compound in treating conditions such as NAFLD or infections caused by resistant bacteria.

特性

IUPAC Name |

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-10(2)8-12(15(20)21)17-14(19)9-16-13(18)6-5-11-4-3-7-22-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)/b6-5+/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFWNISOMLCYSX-FYJFLYSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C=CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)/C=C/C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。